1-(2-Chloroacetyl)-4,5-dihydro-1H-pyrazole-5-carbonitrile
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Overview
Description
1-(2-Chloroacetyl)-4,5-dihydro-1H-pyrazole-5-carbonitrile is a heterocyclic compound characterized by a five-membered ring containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroacetyl)-4,5-dihydro-1H-pyrazole-5-carbonitrile typically involves the reaction of chloroacetyl chloride with a suitable pyrazole derivative. The reaction is carried out in the presence of an acid-binding agent to facilitate the formation of the desired product .
Industrial Production Methods: For industrial-scale production, the process involves the use of readily available raw materials and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as refluxing, filtration, and purification to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloroacetyl)-4,5-dihydro-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in the presence of a base to neutralize the generated acid.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
1-(2-Chloroacetyl)-4,5-dihydro-1H-pyrazole-5-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Agriculture: It is used in the synthesis of herbicidal agents, demonstrating significant herbicidal activity against various weeds.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloroacetyl)-4,5-dihydro-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, in medicinal applications, it may inhibit enzymes involved in microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
Chloroacetamides: These derivatives are used in herbicidal applications and share similar chemical properties with 1-(2-Chloroacetyl)-4,5-dihydro-1H-pyrazole-5-carbonitrile.
Uniqueness: this compound is unique due to its specific chemical structure, which allows for diverse chemical modifications and applications. Its ability to undergo various chemical reactions and its potential in multiple fields make it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C6H6ClN3O |
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Molecular Weight |
171.58 g/mol |
IUPAC Name |
2-(2-chloroacetyl)-3,4-dihydropyrazole-3-carbonitrile |
InChI |
InChI=1S/C6H6ClN3O/c7-3-6(11)10-5(4-8)1-2-9-10/h2,5H,1,3H2 |
InChI Key |
IGTKAWAIMCXOIH-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NN(C1C#N)C(=O)CCl |
Origin of Product |
United States |
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